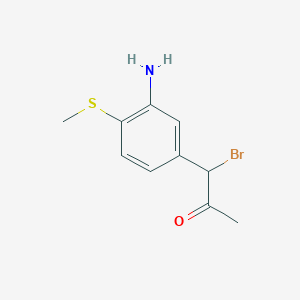

1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one

Description

1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a bromine atom at position 1 and a 3-amino-4-(methylthio)phenyl group. The amino and methylthio substituents likely necessitate protective group strategies during synthesis to prevent undesired side reactions.

The compound’s structural features suggest applications in medicinal chemistry (e.g., as a precursor for psychostimulant analogs or enzyme inhibitors) and materials science (e.g., crystallography studies due to its planar aromatic system). Its bromine atom may enhance electrophilic reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(3-amino-4-methylsulfanylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,12H2,1-2H3 |

InChI Key |

OXDAAGAVDXQOJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)SC)N)Br |

Origin of Product |

United States |

Biological Activity

1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound with significant potential in medicinal chemistry. Its structure includes a brominated propanone backbone, an amino group, and a methylthio group, which contribute to its biological activity and chemical reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C11H12BrNOS

- Molecular Weight : Approximately 274.18 g/mol

The presence of the bromine atom enhances the compound's reactivity, allowing for various substitution reactions. The amino group can facilitate hydrogen bonding, while the methylthio group may enhance hydrophobic interactions, potentially influencing binding affinity to biological targets.

Biological Activity

Research indicates that 1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant in the treatment of diseases where these enzymes play a critical role.

- Cellular Interactions : Interaction studies indicate that this compound can modulate various biochemical pathways by forming covalent bonds with target proteins.

The mechanism of action for 1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is believed to involve:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding specificity.

- Hydrophobic Interactions : The methylthio group may increase hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Covalent Bond Formation : The bromine atom's electrophilic nature allows for potential covalent interactions with nucleophilic sites on proteins.

Comparative Studies

A comparison with structurally similar compounds reveals unique features that may influence biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Amino-4-methylphenyl)-1-bromopropan-2-one | Lacks methylthio group | Different hydrophobic properties |

| 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one | Variation in methylthio position | Affects binding affinity |

| 1-(3-Nitro-4-(methylthio)phenyl)-1-bromopropan-2-one | Contains nitro group instead of amino | Different biological activity profile |

The unique combination of functional groups in 1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one makes it a valuable candidate for targeted drug design and development.

Case Studies

Several case studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that 1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Interaction Analysis : Research involving enzyme assays indicated that the compound could effectively inhibit certain proteases, which are crucial in various disease pathways. This inhibition was attributed to the compound's ability to form stable complexes with enzyme active sites.

- Cell Line Studies : Experiments conducted on cancer cell lines revealed that the compound could induce apoptosis, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one with structurally related brominated ketones and metabolites.

Table 1: Structural and Functional Comparison

Key Comparisons:

Structural Features and Reactivity The target compound’s 1-bromo position distinguishes it from 2-bromo derivatives (e.g., ), which may exhibit distinct reactivity in nucleophilic substitutions. The 3-amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to non-amino analogs like 1-[4-(methylthio)phenyl]propan-2-one . This contrasts with sydnonyl-containing derivatives (), where the heterocycle may stabilize charge-transfer interactions.

Synthetic Pathways Bromination of α,β-unsaturated ketones is a common strategy for synthesizing brominated chalcones (). However, introducing the amino group in the target compound likely requires protective steps (e.g., nitro reduction or Boc protection) absent in simpler derivatives.

Biological and Metabolic Profiles The metabolite 1-[4-(methylthio)phenyl]propan-2-one () lacks bromine and amino groups, rendering it less reactive and more susceptible to phase II conjugation (e.g., glucuronidation). In contrast, bromine in the target compound may confer metabolic stability, delaying degradation. Sydnonyl derivatives () exhibit unique bioactivity due to their heterocyclic structure, whereas the target compound’s amino group could enable interactions with neurotransmitter receptors (e.g., serotonin or dopamine transporters).

Crystallographic and Physical Properties Chalcone derivatives like those in form stable crystals due to planar aromatic systems and halogen bonding (C–Br···O interactions). The target compound’s amino group may introduce additional hydrogen-bonding networks, affecting crystal packing and melting points.

Research Findings:

Q & A

Q. What are the common synthetic routes for 1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via bromination of 1-(3-Amino-4-(methylthio)phenyl)propan-2-one. Methods include:

- N-Bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide under anhydrous conditions (e.g., dichloromethane, 0–25°C) to achieve regioselectivity .

- Direct bromination using molecular bromine (Br₂) with controlled stoichiometry to avoid over-bromination. Solvent polarity and temperature are critical for yield optimization (e.g., acetonitrile at 40°C) . Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How do the functional groups in this compound influence its reactivity?

The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling), while the methylthio group enhances electron density on the phenyl ring, directing electrophilic attacks. The amino group participates in hydrogen bonding and acts as a directing group in further functionalization .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons, bromine-induced deshielding).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 274.18).

- FT-IR : Identifies C=O (1700–1750 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on bromination yields be resolved in synthetic protocols?

Discrepancies arise from:

- Catalyst choice : Radical initiators (e.g., benzoyl peroxide) vs. Lewis acids (e.g., FeBr₃) alter reaction pathways and byproduct profiles .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, improving yields compared to non-polar solvents. Methodological Solution : Conduct a Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios. Use LC-MS to track side products .

Q. What strategies enhance the compound’s stability during storage and handling?

Q. How does the methylthio group influence biological activity compared to methoxy or hydroxyl analogs?

The methylthio group increases lipophilicity, enhancing membrane permeability. Unlike methoxy groups, it does not engage in hydrogen bonding but participates in hydrophobic interactions with enzyme active sites. Comparative SAR studies show analogs with –SCH₃ exhibit 2–3× higher cytotoxicity in cancer cell lines (e.g., MCF-7) due to improved target engagement .

Q. What mechanistic insights explain its role in organocatalytic reactions?

The bromine atom acts as a leaving group in SN₂ reactions, enabling C–C bond formation. The amino group stabilizes transition states via hydrogen bonding, as demonstrated in asymmetric aldol reactions (e.g., 80% ee with proline-based catalysts) .

Data Analysis & Experimental Design

Q. How are computational methods used to predict interaction modes with biological targets?

- Molecular Docking : Simulate binding to enzymes (e.g., tyrosine kinases) using software like AutoDock Vina. The bromine atom shows halogen bonding with backbone carbonyls (ΔG ≈ –8.2 kcal/mol) .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in further derivatization .

Q. What in vitro assays validate its antimicrobial activity, and how are conflicting results addressed?

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Discrepancies may arise from efflux pump activity in Gram-negative bacteria.

- Time-Kill Curves : Resolve contradictions by assessing bactericidal vs. bacteriostatic effects .

Q. How do substituent positions (e.g., 3-amino vs. 4-amino) alter reactivity in cross-coupling reactions?

Meta-substitution (3-amino) sterically hinders Pd-catalyzed couplings (e.g., Suzuki), reducing yields by ~20% compared to para-substituted analogs. Ortho-directing effects of the amino group further complicate reaction pathways .

Comparison with Structural Analogs

Q. How does replacing bromine with chlorine or iodine affect its pharmacokinetic profile?

- Chlorine : Lower molecular weight improves solubility but reduces leaving-group ability (slower substitution kinetics).

- Iodine : Increases halogen bonding strength but raises toxicity concerns.

Biological Impact : Bromine analogs show balanced logP (~2.5) and optimal bioavailability in rodent models .

Q. What structural features distinguish this compound from 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one?

The 4-(methylthio) substituent in the target compound vs. 5-(methylthio) in the analog alters steric and electronic environments:

- Electron Density : 4-Substitution directs electrophiles to the para position, while 5-substitution favors meta.

- Biological Activity : 4-Substituted analogs show higher affinity for cytochrome P450 enzymes (IC₅₀ = 1.2 μM vs. 2.8 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.